3-(3,5-dimethylisoxazol-4-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
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Description
3-(3,5-dimethylisoxazol-4-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.343. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
The compound shares structural similarities with synthesized azole derivatives, which have demonstrated good antibacterial activity against specific bacterial strains. For instance, a study by Tumosienė et al. (2012) detailed the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and their antibacterial effectiveness, specifically against Rhizobium radiobacter. This underscores the potential of similar compounds in antibacterial applications (Tumosienė et al., 2012).
Lithiation and Chemical Reactivity
Research by Micetich (1970) on the lithiation of methyl substituted isoxazoles and related compounds highlights the chemical reactivity of structures akin to the compound of interest. Such studies are foundational for understanding how such molecules can be modified or used in further chemical syntheses, potentially leading to new drug developments or materials science applications (Micetich, 1970).
Potential Antitumor Agents
The synthesis of compounds structurally related to 3-(3,5-dimethylisoxazol-4-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide has been explored for their potential as antitumor agents. For example, Reddy et al. (2010) synthesized N-1-(3,5-Dimethyl-4-isoxozolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol-3-yl)propanamides and investigated their structure for antitumor activity, indicating the therapeutic potential of such compounds (Reddy et al., 2010).
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-9-12(10(2)24-20-9)3-4-13(22)18-8-15-19-16(21-25-15)11-5-6-17-14(23)7-11/h5-7H,3-4,8H2,1-2H3,(H,17,23)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZIXHUAZQKACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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